molecular formula C15H10BrN3O6S3 B12638882 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 919787-02-3

2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B12638882
CAS No.: 919787-02-3
M. Wt: 504.4 g/mol
InChI Key: BSIDBDNMCJGVHX-UHFFFAOYSA-N
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Description

2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, a nitrobenzene sulfonyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multiple steps. The process begins with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group. The thiazole ring is then introduced through a cyclization reaction. Finally, bromination is performed to attach the bromine atom to the desired position .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further improve the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is unique due to the presence of both the thiazole ring and the nitrobenzene sulfonyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

919787-02-3

Molecular Formula

C15H10BrN3O6S3

Molecular Weight

504.4 g/mol

IUPAC Name

2-bromo-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H10BrN3O6S3/c16-12-3-1-2-4-13(12)28(24,25)18-15-17-9-14(26-15)27(22,23)11-7-5-10(6-8-11)19(20)21/h1-9H,(H,17,18)

InChI Key

BSIDBDNMCJGVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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